molecular formula C18H21NO4 B12808381 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- CAS No. 109525-50-0

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)-

Cat. No.: B12808381
CAS No.: 109525-50-0
M. Wt: 315.4 g/mol
InChI Key: IGKKJYKAWLNNJH-CXHZTBPHSA-N
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Description

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is an organic compound with a complex structure It is characterized by the presence of a methano bridge and a nitrophenyl group, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester involves several steps. One common method includes the hydrogenation of 1,3,4,6-tetrahydro-3aH-indene-3a-carboxylic acid followed by esterification with (4-nitrophenyl)methanol. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It serves as a building block in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its nitrophenyl group can participate in electron transfer reactions, influencing the activity of enzymes or receptors. The methano bridge provides structural rigidity, which can enhance the binding affinity to certain biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester include:

Properties

CAS No.

109525-50-0

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate

InChI

InChI=1S/C18H21NO4/c20-17(23-11-12-3-7-15(8-4-12)19(21)22)18-9-1-2-16(18)13-5-6-14(18)10-13/h3-4,7-8,13-14,16H,1-2,5-6,9-11H2/t13-,14+,16-,18-/m1/s1

InChI Key

IGKKJYKAWLNNJH-CXHZTBPHSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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